molecular formula C9H13N3OS2 B2416812 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea CAS No. 1207059-27-5

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea

Cat. No.: B2416812
CAS No.: 1207059-27-5
M. Wt: 243.34
InChI Key: AOTGTLPFXXACAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives.

Biochemical Analysis

Biochemical Properties

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial activity by inhibiting bacterial enzymes . The compound’s interaction with these enzymes disrupts essential bacterial processes, leading to cell death. Additionally, it may interact with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the expression of genes involved in inflammation and immune responses . This modulation can lead to reduced production of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, the compound may impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting energy production and utilization within cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can degrade over time, leading to reduced efficacy . Additionally, prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of detoxification enzymes or changes in cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For example, the compound may undergo oxidation or conjugation reactions, leading to the formation of metabolites that are more easily excreted . These metabolic pathways can influence the compound’s bioavailability and overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within different cellular compartments can affect its activity and function. For instance, accumulation in specific organelles may enhance its efficacy against target biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it exerts its effects . For example, localization to the nucleus may enable it to interact with transcription factors and regulate gene expression . Similarly, targeting to mitochondria may influence cellular metabolism and energy production .

Preparation Methods

The synthesis of 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Scientific Research Applications

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea has several scientific research applications, including:

Properties

IUPAC Name

1-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-3-prop-2-enylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS2/c1-3-4-10-8(13)12-9-11-7(5-14-2)6-15-9/h3,6H,1,4-5H2,2H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTGTLPFXXACAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CSC(=N1)NC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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